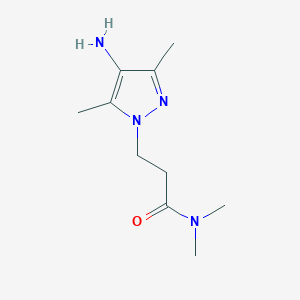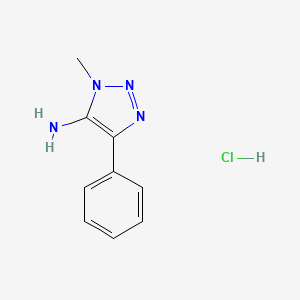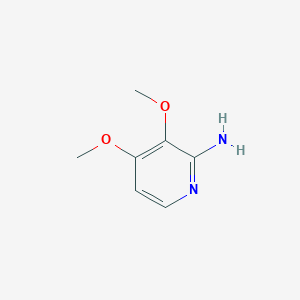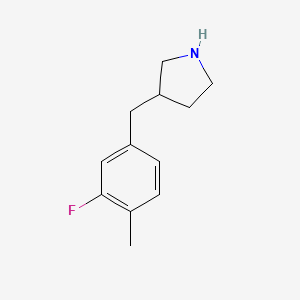
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine is a compound that features a pyrrolidine ring attached to a triazole ring via a propyl chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique combination of the pyrrolidine and triazole rings imparts specific chemical properties that make it a valuable subject for research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Propyl Chain: The initial step involves the preparation of a propyl chain that can link the pyrrolidine and triazole rings. This is often achieved through alkylation reactions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the propyl chain is replaced by the pyrrolidine moiety.
Formation of the Triazole Ring: The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Optimized reaction conditions, such as temperature control and the use of catalysts, are crucial for large-scale production.
化学反応の分析
Types of Reactions: 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or triazole rings are modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolidine or triazole rings.
科学的研究の応用
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyrrolidine ring can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
1-(3-(Pyrrolidin-1-yl)propyl)-1h-pyrazol-3-amine: This compound features a pyrazole ring instead of a triazole ring, which may result in different biological activities.
1-(3-(Pyrrolidin-1-yl)propyl)-1h-imidazol-3-amine: The imidazole ring can impart different electronic properties compared to the triazole ring.
Uniqueness: 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine is unique due to the specific combination of the pyrrolidine and triazole rings. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C9H17N5 |
|---|---|
分子量 |
195.27 g/mol |
IUPAC名 |
1-(3-pyrrolidin-1-ylpropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H17N5/c10-9-11-8-14(12-9)7-3-6-13-4-1-2-5-13/h8H,1-7H2,(H2,10,12) |
InChIキー |
XUBNDUZZPUCXCL-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCCN2C=NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13526441.png)

![5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione,trifluoroaceticacid](/img/structure/B13526455.png)
![Benzothiazole, 2-[(aminooxy)methyl]-](/img/structure/B13526461.png)


![(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B13526504.png)
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13526513.png)




